2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

Solubility Physicochemical Properties Medicinal Chemistry

Fragment-based drug discovery often stalls due to lack of high-purity, crystallizable starting points. This 192 Da pyrrolo[3,4-b]pyridine building block, with a free carboxylic acid handle, directly addresses that gap: • Measured DPP4 IC₅₀ = 6.3 µM, enabling immediate use as a fragment for soaking into DPP4 crystals (e.g., PDB 4LKO) to guide rational optimization. • The -COOH moiety permits on-DNA amide coupling for DEL library construction and facile derivatization to explore M4 PAM SAR. • Accessible via metal-free cascade chemistry; ideal for benchmarking green synthesis metrics. Reliable supply, full quality assurance, and global shipping support both discovery chemistry and process development.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Cat. No. B12279594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=N2)C(=O)N1CC(=O)O
InChIInChI=1S/C9H8N2O3/c12-8(13)5-11-4-7-6(9(11)14)2-1-3-10-7/h1-3H,4-5H2,(H,12,13)
InChIKeyJTEBLYWLBQUWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Properties and Identifiers


2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid (CAS: 1206970-09-3, MF: C₉H₈N₂O₃, MW: 192.17 g/mol) is a heterocyclic small molecule featuring a fused pyrrolo[3,4-b]pyridine core with an acetic acid side chain. This scaffold is found in several classes of bioactive molecules, including DPP4 inhibitors [1], allosteric modulators of muscarinic acetylcholine receptors [2], and antibacterial agents [3], and its incorporation of a free carboxylic acid provides a defined handle for solubility modulation, salt formation, or further derivatization in medicinal chemistry workflows.

1
Scaffold Context Heterocyclic core suitable for fragment-based discovery and medicinal chemistry diversification.
Pyrrolo[3,4-b]pyridine with free carboxylic acid handle.
2
Derivatization Utility Free acid enables salt formation, solubility tuning, and amide coupling workflows.
Supports library synthesis and scaffold hopping.
3
Method Compatibility Compatible with metal-free cascade synthesis for process development research.
Avoids transition-metal contamination in downstream assays.

Why Generic Analogs Cannot Substitute This Compound


The pyrrolo[3,4-b]pyridine scaffold encompasses a broad chemical space with divergent pharmacological profiles driven by subtle changes in substitution patterns [1]. For example, while the core is shared with potent DPP4 inhibitors (e.g., BMS-767778, IC₅₀ ≈ 0.2 nM) [2] and M4 PAMs [3], the specific acetic acid moiety at the N6 position of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid confers a distinct physicochemical and binding profile compared to methyl, aryl, or acetamide derivatives. Direct substitution with an analog lacking the free acid—or with a different regioisomer—risks substantial alterations in solubility, target engagement, and downstream synthetic utility, rendering this specific building block non-fungible in both discovery chemistry and process development.

Side-Chain Mismatch Replacing the N6-acetic acid with methyl, aryl, or acetamide groups alters solubility and binding profiles, limiting scaffold comparability.
Regioisomer Risk Pyrrolo[3,4-b]pyridine regioisomers with different substitution positions may shift target engagement and synthetic utility.
Pharmacophore Divergence Core shared with DPP4 inhibitors and M4 PAMs, but specific acetic acid handle drives distinct physicochemical behavior.

Comparative Performance Data


Solubility vs. Unsubstituted Core

The free carboxylic acid of 2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid imparts improved aqueous solubility compared to the unsubstituted bicyclic core 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. While the target compound is classified as soluble in water and polar organic solvents due to the carboxylic acid group , its parent core (lacking the acetic acid side chain) exhibits significantly lower solubility in aqueous media . This difference is critical for in vitro assay preparation and formulation development.

Aqueous Solubility
Class-level inference
Qualitative improvement vs. unsubstituted core
May support higher-concentration stock preparation.
Solubility advantage is class-level; data to verify.
Solubility Physicochemical Properties Medicinal Chemistry

DPP4 Inhibition vs. BMS-767778

2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid serves as a minimalist pharmacophore, but its activity profile differs markedly from optimized clinical candidates. In a direct comparison, the compound exhibits substantially weaker inhibition of dipeptidyl peptidase IV (DPP4) relative to the clinical candidate BMS-767778 [1]. While BMS-767778 achieves an IC₅₀ of approximately 0.2 nM [1], the target compound shows an IC₅₀ of 6.3 µM (6309.57 nM) in the same assay [2]. This >30,000-fold difference underscores the critical role of the elaborated side chains in BMS-767778 for high-affinity binding [3].

DPP4 Inhibition
Cross-study comparable
IC₅₀ = 6309.57 nM
Supports fragment-based screening counter-assays.
>31,500-fold less potent than BMS-767778 (IC₅₀ ≈0.2 nM).
DPP4 Inhibitor Enzyme Assay SAR

Metal-Free Synthetic Accessibility

A key differentiator for this specific building block is its compatibility with metal-free synthetic protocols. A one-pot cascade process involving Ugi three-component reaction followed by aza Diels-Alder cycloaddition enables the construction of the pyrrolo[3,4-b]pyridine core without the need for precious metal catalysts [1]. This contrasts with many traditional approaches to related bicyclic heterocycles that rely on palladium or other transition metal catalysis [2]. The metal-free route offers potential advantages in cost, sustainability, and the avoidance of metal contamination in the final product.

Synthetic Accessibility
Class-level inference
Metal-free one-pot cascade compatible
Enables metal-sensitive research workflows.
Avoids Pd contamination; supports green chemistry metrics.
Synthetic Methodology Green Chemistry Process Development

M4 Allosteric Modulation Potential

The pyrrolo[3,4-b]pyridine core, including the N6-acetic acid derivative, is structurally related to a class of compounds identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor [1]. This mode of action is distinct from classical orthosteric muscarinic agonists or antagonists, which bind directly to the acetylcholine binding site [2]. Allosteric modulation offers the potential for greater receptor subtype selectivity and a more physiological, activity-dependent therapeutic effect [1]. While the target compound is not an optimized PAM, its core structure places it within a chemical space relevant for developing M4-targeted therapeutics for conditions like schizophrenia [3].

M4 Allosteric Modulation
Class-level inference
Core scaffold of M4 PAM chemotype
Scaffold relevant for allosteric modulator campaigns.
Compound is not an optimized PAM; requires validation.
Allosteric Modulator Muscarinic Receptor Neuropsychiatric

Validated Application Scenarios


Fragment-Based DPP4 Lead Discovery

Due to its weak but measurable DPP4 inhibitory activity (IC₅₀ = 6.3 µM) [1], this compound is ideally suited as a starting fragment for structure-based drug design. Its small size (MW 192) and crystallizable nature [2] make it an excellent candidate for soaking into DPP4 crystals (e.g., PDB 4LKO) [3] to obtain high-resolution structural data that can guide the rational addition of substituents to improve potency and selectivity.

M4 Muscarinic Receptor Campaigns

The compound serves as a core scaffold for generating focused libraries of M4-positive allosteric modulators (PAMs) [4]. Its carboxylic acid handle allows for facile amide coupling to introduce diverse amine-containing fragments, enabling rapid exploration of structure-activity relationships (SAR) around the allosteric binding pocket.

Heterocyclic Synthesis Methodology

As a building block accessible via metal-free one-pot cascade reactions [5], this compound can be employed as a model substrate for developing and optimizing novel synthetic methods. Researchers can use it to benchmark new catalytic systems, explore telescoped sequences, or investigate green chemistry metrics (e.g., E-factor, process mass intensity) against traditional metal-catalyzed routes [6].

DNA-Encoded Library (DEL) Construction

The presence of a free carboxylic acid makes this compound amenable to on-DNA amide bond formation, a key step in building DNA-encoded chemical libraries [7]. Its pyrrolo[3,4-b]pyridine core introduces a privileged scaffold into DELs, and the compound can be used to validate encoding and decoding protocols or as a positive control in affinity-based selections against targets of interest.

Application
Selection Property
Validation Focus
Fragment-Based DPP4 Discovery
Weak measurable DPP4 activity; crystallizable scaffold
Soaking studies and structure-guided fragment elaboration
M4 Muscarinic Receptor Campaigns
Core scaffold for M4 PAM libraries
Amide coupling SAR around allosteric binding pocket
Heterocyclic Synthesis Methodology
Metal-free cascade route benchmark
Green chemistry metrics vs. metal-catalyzed routes
DNA-Encoded Library (DEL) Construction
Free carboxylic acid for on-DNA amidation
Encoding protocol validation and affinity-based selections

Technical Documentation Hub

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18 linked technical documents
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